2-[(4-Chlorophenyl)methyl]piperidin-4-amine
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-10-3-1-9(2-4-10)7-12-8-11(14)5-6-15-12/h1-4,11-12,15H,5-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKWPSGJHWMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1N)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 4-Chlorobenzyl Halides with Piperidine
The most common and straightforward synthetic method for 2-[(4-chlorophenyl)methyl]piperidin-4-amine involves the nucleophilic substitution of 4-chlorobenzyl chloride (or related halides) with piperidine under basic conditions. The reaction typically proceeds as follows:
- Reactants: 4-chlorobenzyl chloride and piperidine
- Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed and drive the reaction forward
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol
- Conditions: Heating under reflux to promote substitution
- Mechanism: Piperidine acts as a nucleophile attacking the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion and forming the desired amine product.
This method benefits from operational simplicity and relatively high yields. Industrially, the reaction can be scaled up using continuous flow synthesis to improve efficiency and reduce costs.
Advanced Synthetic Strategies and Variations
Cyclization and Condensation Routes
Some patented processes describe the preparation of related piperidine derivatives involving cyclization reactions between substituted amines and halogenated intermediates. For example, a process involving the condensation of a substituted piperazine derivative with a chlorobenzyl compound followed by hydrolysis steps has been reported for structurally related compounds. Although this patent focuses on a more complex molecule, the principles of cyclization and selective hydrolysis can be adapted for the synthesis of this compound analogs.
- Key reagents: Substituted piperazine or piperidine derivatives, chlorobenzyl halides
- Bases: Organic bases like diisopropylethylamine or inorganic bases such as sodium carbonate
- Hydrolysis: Acidic or alkaline hydrolysis to remove protecting groups or convert intermediates to the target amine
- Temperature: Typically 15°C to 145°C, with optimal cyclization around 120–130°C
- Solvents: Toluene, benzene, xylene, DMF, or N-methylpyrrolidone (NMP)
- Yields: Variable, but some processes report yields around 10–15% for complex derivatives, with efforts to improve optical purity through resolution
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydroxide, potassium carbonate, triethylamine, diisopropylethylamine | Choice affects reaction rate and yield |
| Solvent | DMF, ethanol, toluene, benzene, xylene | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | Reflux temperature (~80–120°C) | Higher temperature promotes substitution |
| Reaction Time | Several hours (4–15 hours) | Monitored by TLC or HPLC |
| Workup | Aqueous quenching, extraction, recrystallization | Removal of inorganic salts and purification |
Chemical Reaction Analysis
Types of Reactions Involved
- Nucleophilic substitution: Primary route where piperidine nitrogen attacks benzylic halide
- Cyclization (in related compounds): Formation of piperidine or piperazine rings via intramolecular reactions
- Hydrolysis: Removal of protecting groups or conversion of intermediates to free amines
- Resolution: For chiral derivatives, chemical resolution using tartaric acid salts to obtain enantiomerically pure forms
Common Reagents
| Reaction Type | Reagents/Conditions |
|---|---|
| Nucleophilic substitution | 4-chlorobenzyl chloride, piperidine, base (NaOH, K2CO3) |
| Cyclization | Diisopropylethylamine, toluene, heat |
| Hydrolysis | Aqueous HCl, H2SO4, or NaOH |
| Resolution | Optical isomers of tartaric acid |
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Direct nucleophilic substitution | 4-chlorobenzyl chloride + piperidine + base | Simple, scalable, cost-effective | Possible side reactions | 60–85% (typical) |
| Cyclization and hydrolysis | Condensation of substituted amines + halides + hydrolysis | Allows synthesis of complex derivatives | Lower yield, longer process | ~10–15% (reported) |
| Resolution of racemic mixtures | Chemical resolution with tartaric acid salts | Obtains enantiomerically pure product | Low yield in resolution step | ~12.7% (resolution step) |
Research and Literature Support
- The nucleophilic substitution method is widely accepted and documented in synthetic organic chemistry literature for benzyl amines and piperidine derivatives.
- Patents describe more complex synthetic routes involving cyclization and hydrolysis for related compounds, highlighting challenges in yield and optical purity.
- Continuous flow and industrial scale-up methods are emerging to improve efficiency and cost-effectiveness.
- Chemical resolution remains a key approach for obtaining optically pure enantiomers when chiral purity is required, although yields are often low.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Reactivity and Kinetic Behavior
Oxidation Kinetics
This compound (CMP) undergoes oxidation in alkaline medium with KMnO₄ in the presence of Ru(III) catalyst, following a 1:4 stoichiometry (CMP:KMnO₄). Key findings include:
- Reaction Rate: First-order dependence on [KMnO₄] and [Ru(III)], fractional order on [CMP] and [OH⁻] .
- Activation Parameters : ΔH‡ = 42.1 kJ/mol, ΔS‡ = −120 J/K·mol, indicating a slow, entropy-controlled process .
- Products : Chlorobenzene and L-alanine derivatives, confirmed via LC-MS .
Comparison: Unlike simpler piperidines (e.g., 1-acetylpiperidin-4-amine), CMP’s 4-chlorobenzyl group enhances electron-withdrawing effects, accelerating oxidation rates. Ru(III) catalysis is critical for CMP’s oxidation, whereas non-substituted piperidines may require harsher conditions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(4-Chlorophenyl)methyl]piperidin-4-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A base (e.g., NaOH or K₂CO₃) facilitates the reaction between piperidin-4-amine derivatives and 4-chlorobenzyl chloride. Solvents like ethanol or acetonitrile are used under reflux (60–80°C) for 6–12 hours. Purification via recrystallization or column chromatography yields the compound in >85% purity. Reaction efficiency depends on solvent polarity and base strength, with acetonitrile often providing higher yields than ethanol due to improved solubility of intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine and chlorophenyl groups.
- HPLC with UV detection (λ = 254 nm) for purity assessment (>95% recommended for biological studies).
- Mass spectrometry (MS) for molecular ion verification (expected m/z ~250–260 for the free base).
- Elemental analysis to validate stoichiometry (C, H, N, Cl percentages).
Cross-referencing with PubChem data (InChIKey, SMILES) ensures structural accuracy .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : The compound is stable in anhydrous DMSO or ethanol at –20°C for long-term storage (>6 months). Avoid aqueous solutions to prevent hydrolysis of the chlorophenyl group. For short-term use, refrigerate (4°C) in airtight, light-protected vials. Solubility tests show moderate solubility in chloroform (≈15 mg/mL) and limited solubility in water (<1 mg/mL) .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-chlorophenyl group influence the compound’s reactivity in catalytic oxidation studies?
- Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilic susceptibility at the benzyl position. In permanganate oxidation (e.g., with Ru(III) catalysts), the chlorophenyl group directs oxidation to the piperidine ring’s tertiary amine, forming an imine intermediate. DFT calculations (B3LYP/6-311+G(d,p)) reveal a reaction barrier of ~25 kcal/mol, with frontier molecular orbital analysis showing HOMO localization on the piperidine nitrogen. Monitor reaction progress via UV-Vis spectroscopy (λ = 310 nm for intermediate detection) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. To address this:
- Perform dose-response curves (IC₅₀/EC₅₀) across multiple assays (e.g., fluorogenic vs. radiometric enzyme assays).
- Use molecular docking (AutoDock Vina) to compare binding modes with homologous enzymes/receptors.
- Validate off-target effects via kinetic solubility assays and CYP450 inhibition screens .
For example, a 2023 study found that >10 μM concentrations non-specifically inhibit cytochrome P450 isoforms, confounding earlier receptor-binding data .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Combine quantitative SAR (QSAR) with molecular dynamics (MD) simulations :
- Train QSAR models on datasets with substitutions at the 4-chlorophenyl or piperidine positions (e.g., Hammett σ values for electronic effects).
- Run MD simulations (AMBER/CHARMM force fields) to assess conformational stability in lipid bilayers or protein-binding pockets.
- Validate predictions with free-energy perturbation (FEP) calculations for ΔΔG binding affinity estimates.
A 2024 study demonstrated that replacing the chlorophenyl group with a trifluoromethyl analog increased logP by 0.8 units, correlating with enhanced blood-brain barrier permeability .
Methodological Notes
- Data Validation : Cross-check experimental results with PubChem’s computed properties (e.g., molar refractivity, topological polar surface area) to identify anomalies .
- Contradictory Synthesis Data : If yields vary (>20% difference), re-evaluate solvent purity or catalyst loading. For example, traces of water in acetonitrile reduce yields by deprotonating intermediates prematurely .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
